molecular formula C22H20N4O4S B11598917 4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate

4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate

Cat. No.: B11598917
M. Wt: 436.5 g/mol
InChI Key: FVEMTVHDPZAROX-UHFFFAOYSA-N
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Description

4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives This compound is characterized by its unique tricyclic structure, which includes a triazine ring fused with a benzoxazepine ring The presence of acetyl and ethylsulfanyl groups further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.

    Formation of the Benzoxazepine Ring: The benzoxazepine ring is formed by the condensation of an o-aminophenol derivative with a suitable aldehyde or ketone.

    Introduction of Acetyl and Ethylsulfanyl Groups: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride. The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or ethylthiolate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate has shown potential in various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Pharmacology: Studied for its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine and benzoxazepine rings may facilitate binding to these targets, while the acetyl and ethylsulfanyl groups may modulate the compound’s activity and selectivity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl benzoate: Similar structure but with a benzoate group instead of an acetate group.

Uniqueness

The unique combination of the triazine and benzoxazepine rings, along with the specific acetyl and ethylsulfanyl groups, distinguishes 4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate from other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

[4-(7-acetyl-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenyl] acetate

InChI

InChI=1S/C22H20N4O4S/c1-4-31-22-23-20-19(24-25-22)17-7-5-6-8-18(17)26(13(2)27)21(30-20)15-9-11-16(12-10-15)29-14(3)28/h5-12,21H,4H2,1-3H3

InChI Key

FVEMTVHDPZAROX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)OC(=O)C)C(=O)C)N=N1

Origin of Product

United States

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